aldehydo-D-ribose 5-phosphate

Description

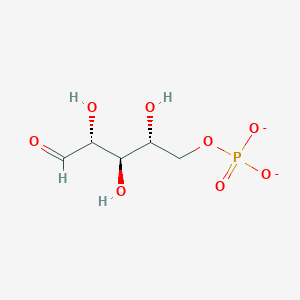

Aldehydo-D-ribose 5-phosphate is the acyclic, or open-chain, form of D-ribose 5-phosphate. ebi.ac.uk This organic phosphate (B84403) oxoanion is a fundamental metabolite, playing a crucial role in the core processes of all living cells. ebi.ac.uknih.gov Its significance stems from its position as a central intermediate in key metabolic pathways, most notably the pentose (B10789219) phosphate pathway. ebi.ac.ukwikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9O8P-2 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1 |

InChI Key |

PPQRONHOSHZGFQ-LMVFSUKVSA-L |

SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-] |

Synonyms |

D-ribose 5-phosphate D-ribose-5-phosphoric acid ribose 5-monophosphate ribose 5-phosphate ribose phosphate ribose-5-phosphate ribose-5-phosphoric acid ribose-5-phosphoric acid, (D-ribofuranose)-isomer ribose-5-phosphoric acid, (D-ribose)-isomer ribose-5-phosphoric acid, monobarium salt, (D-ribose)-isomer ribose-5-phosphoric acid, monosodium salt, (D-ribose)-isome |

Origin of Product |

United States |

Biochemical Pathways Involving Aldehydo D Ribose 5 Phosphate

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Dynamics

The pentose phosphate pathway (PPP) is a major metabolic route for glucose metabolism that runs parallel to glycolysis. wikipedia.orgspandidos-publications.com It is a crucial source of NADPH for reductive biosynthesis and the production of pentose sugars. wikipedia.orgvt.edu The PPP consists of two main phases: an oxidative phase and a non-oxidative phase. wikipedia.orgkhanacademy.org Aldehydo-D-ribose 5-phosphate is a key player in the non-oxidative phase of this pathway.

Role as an Intermediate in the Non-Oxidative Phase

In the non-oxidative phase of the pentose phosphate pathway, a series of reversible reactions interconvert phosphorylated sugars. genome.jp This phase is responsible for the synthesis of ribose-5-phosphate (B1218738) and the recycling of pentose phosphates back into glycolytic intermediates. nih.gov this compound is a central intermediate in this network of reactions. wikipedia.org The non-oxidative branch can operate to produce R5P from glycolytic intermediates, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, or it can convert excess R5P into these intermediates, depending on the metabolic needs of the cell. nih.govaklectures.com The key enzymes in this phase are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively, between various sugar phosphates. spandidos-publications.com

Reversible Isomerization with D-Ribulose 5-Phosphate

A pivotal reaction in the pentose phosphate pathway is the reversible isomerization of D-ribulose 5-phosphate (Ru5P) to this compound. wikipedia.orgreactome.org This reaction is catalyzed by the enzyme ribose-5-phosphate isomerase (Rpi). wikipedia.orgnih.gov The isomerization is a crucial step as it links the oxidative phase of the PPP, which produces Ru5P, to the non-oxidative phase and the pathways that utilize R5P. wikipedia.org The reaction mechanism involves an enediol intermediate and is near equilibrium, allowing the direction of the reaction to be dictated by the relative concentrations of the substrate and product. nih.govnih.gov There are two structurally unrelated types of ribose-5-phosphate isomerase, RpiA and RpiB, which catalyze the same reaction but have different mechanisms and are found in different organisms. nih.govplos.org

Contribution to Nucleotide and Nucleic Acid Biosynthesis

This compound is the direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. vt.edujackwestin.com For nucleotide biosynthesis, R5P is first activated to 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase (PRPS1). vt.eduwikipedia.org PRPP is a key molecule that provides the ribose-phosphate backbone for the de novo synthesis of both purine and pyrimidine nucleotides. wikipedia.orgresearchgate.net In purine synthesis, the entire purine ring structure is assembled on the ribose-phosphate scaffold of PRPP. wikipedia.org Similarly, in pyrimidine synthesis, the pyrimidine ring is attached to PRPP to form the initial nucleotide. wikipedia.org Therefore, the availability of R5P is a critical factor in regulating the rate of nucleotide and, consequently, nucleic acid synthesis. spandidos-publications.com

Interplay with Glycolysis and Other Central Carbon Metabolism

The pentose phosphate pathway and glycolysis are intricately linked through shared intermediates, with this compound playing a central connecting role. jackwestin.com The non-oxidative phase of the PPP can convert R5P into the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate. khanacademy.orgaklectures.com This allows the carbon skeletons of excess pentose phosphates to be funneled back into glycolysis for energy production. aklectures.com Conversely, when the demand for R5P for nucleotide synthesis is high, fructose 6-phosphate and glyceraldehyde 3-phosphate can be diverted from glycolysis into the non-oxidative PPP to generate more R5P. aklectures.com This interplay ensures that the cell can adjust the flow of glucose through these two major pathways to meet its immediate metabolic needs for NADPH, ATP, and biosynthetic precursors. aklectures.com

Alternative Biosynthetic Routes to D-Ribose 5-Phosphate (e.g., Ribulose Monophosphate Pathway in Archaea)

While the pentose phosphate pathway is the primary route for D-ribose 5-phosphate synthesis in many organisms, some archaea possess an alternative pathway known as the ribulose monophosphate (RuMP) pathway. nih.govresearchgate.net In these organisms, which may lack a complete pentose phosphate pathway, the RuMP pathway can operate in reverse to synthesize ribulose 5-phosphate from fructose 6-phosphate. nih.govresearchgate.net This pathway involves the enzymes 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI). oup.comtandfonline.com Genetic studies in the archaeon Thermococcus kodakaraensis have shown that these enzymes are essential for the biosynthesis of Ru5P, which is then isomerized to R5P, highlighting the importance of this alternative route for providing the precursor for nucleotide synthesis. nih.govresearchgate.net

Deoxyribose Biosynthesis and Catabolism

The synthesis of deoxyribonucleotides, the building blocks of DNA, begins with ribonucleotides. The conversion of ribose to deoxyribose occurs at the nucleotide level, specifically at the diphosphate (B83284) level, through the action of the enzyme ribonucleotide reductase. libretexts.org Therefore, this compound is an indirect precursor for deoxyribose.

The catabolism of deoxynucleosides can lead to the formation of 2-deoxy-D-ribose 5-phosphate. This compound can be reversibly cleaved by the enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) into glyceraldehyde 3-phosphate and acetaldehyde (B116499). researchgate.nethmdb.ca The glyceraldehyde 3-phosphate can then enter the pentose phosphate pathway or glycolysis. hmdb.ca

Formation of 2-Deoxy-D-ribose 5-Phosphate via 2-Deoxy-D-ribose 5-Phosphate Aldolase (DERA) Activity

The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA), classified under EC 4.1.2.4, catalyzes the reversible aldol (B89426) condensation of acetaldehyde and D-glyceraldehyde 3-phosphate to generate 2-deoxy-D-ribose 5-phosphate. nih.govcreative-enzymes.comgoogle.com This reaction is a critical step in a branch of the pentose phosphate pathway. researchgate.netdiva-portal.orgrsc.org DERA is unique among aldolases as it is one of only two known to utilize two aldehydes as substrates. wikipedia.org The equilibrium of this reaction favors the synthesis of 2-deoxy-D-ribose 5-phosphate. nih.gov

The catalytic mechanism of DERA is characteristic of Class I aldolases, proceeding through the formation of a Schiff base intermediate with a lysine (B10760008) residue (Lys167) in the active site. diva-portal.orgrsc.orgwikipedia.org Another lysine residue, Lys201, facilitates this process by increasing the acidity of the protonated Lys167, thereby promoting Schiff base formation. wikipedia.org The enzyme exhibits stereospecificity, producing the (S)-configuration at the newly formed chiral center. nih.govwikipedia.org

DERA has been identified in a variety of organisms, including bacteria, plants, and animals. nih.govasm.org In humans, it is notably expressed in the lungs and liver. nih.govwikipedia.org The enzyme can also catalyze sequential aldol reactions, which has made it a valuable tool in the synthesis of chiral compounds for pharmaceuticals. nih.govcreative-enzymes.comresearchgate.net

Table 1: Key Features of DERA-Catalyzed Formation of 2-Deoxy-D-ribose 5-Phosphate

| Feature | Description |

|---|---|

| Enzyme | 2-Deoxy-D-ribose 5-phosphate aldolase (DERA) |

| EC Number | 4.1.2.4 creative-enzymes.comgoogle.comwikipedia.org |

| Reactants | D-glyceraldehyde 3-phosphate and acetaldehyde nih.govcreative-enzymes.comgoogle.com |

| Product | 2-Deoxy-D-ribose 5-phosphate nih.govcreative-enzymes.comgoogle.com |

| Reaction Type | Reversible aldol condensation nih.govcreative-enzymes.comresearchgate.net |

| Mechanism | Class I aldolase, forms a Schiff base intermediate nih.govwikipedia.org |

| Stereochemistry | Produces the (S)-configuration at the reactive carbon nih.govwikipedia.org |

| Biological Pathway | Pentose phosphate pathway creative-enzymes.comresearchgate.netdiva-portal.org |

DERA-Catalyzed Cleavage Reactions (Reverse Aldol)

The reversible nature of the DERA-catalyzed reaction means it can also perform a retro-aldol cleavage of 2-deoxy-D-ribose 5-phosphate. google.comresearchgate.netdiva-portal.org This reaction breaks down 2-deoxy-D-ribose 5-phosphate into its constituent molecules: D-glyceraldehyde 3-phosphate and acetaldehyde. researchgate.netdiva-portal.orgmdpi.com This cleavage is the reverse of the condensation reaction and is a key part of nucleoside catabolism. mdpi.comacs.org

The mechanism for the cleavage reaction mirrors the formation reaction in reverse. researchgate.netrsc.org An imine equivalent is formed between the substrate and the catalytic lysine residue (Lys167), which facilitates the cleavage of the carbon-carbon bond between the C2 and C3 positions. researchgate.netrsc.org The resulting products are then released from the enzyme. researchgate.netrsc.org The activity of DERA in this reverse reaction can be measured using a coupled enzyme assay that monitors the consumption of NADH. mdpi.com

Other Metabolic Transformations

Conversion to Phosphoribosyl Pyrophosphate (PRPP) by Ribose-Phosphate Diphosphokinase

A pivotal metabolic fate of D-ribose 5-phosphate is its conversion to 5-phospho-α-D-ribose 1-diphosphate (PRPP), a reaction catalyzed by the enzyme ribose-phosphate diphosphokinase, also known as PRPP synthetase (EC 2.7.6.1). nih.govwikipedia.orgqmul.ac.uk This irreversible reaction involves the transfer of a pyrophosphoryl group from ATP to the C-1 hydroxyl group of D-ribose 5-phosphate, with AMP being the other product. nih.govresearchgate.net This effectively activates the ribose-5-phosphate for subsequent reactions. nih.gov

PRPP is a crucial precursor for the biosynthesis of numerous essential biomolecules. nih.govresearchgate.netencyclopedia.pub It is required for the de novo synthesis and salvage pathways of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. wikipedia.orgwikipedia.org Additionally, PRPP is utilized in the biosynthesis of the amino acids histidine and tryptophan, as well as the cofactors NAD and NADP. nih.govwikipedia.orgencyclopedia.pub The enzyme catalyzing this reaction is found in a wide range of organisms, from bacteria to humans. nih.govwikipedia.org

Table 2: Synthesis of PRPP from D-Ribose 5-Phosphate

| Component | Description |

|---|---|

| Enzyme | Ribose-phosphate diphosphokinase (PRPP synthetase) nih.govwikipedia.orgqmul.ac.uk |

| EC Number | 2.7.6.1 wikipedia.orgqmul.ac.ukencyclopedia.pub |

| Substrates | D-ribose 5-phosphate and ATP nih.govresearchgate.net |

| Products | 5-phospho-α-D-ribose 1-diphosphate (PRPP) and AMP nih.govresearchgate.net |

| Reaction Type | Pyrophosphoryl group transfer nih.govdrugbank.com |

| Significance | Key step in the biosynthesis of nucleotides, histidine, and tryptophan nih.govwikipedia.orgwikipedia.org |

Involvement in Pyridoxal (B1214274) 5'-Phosphate Biosynthesis

D-ribose 5-phosphate serves as a carbon source in one of the two known biosynthetic pathways for pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. rsc.org This particular pathway is referred to as the DXP-independent pathway and is found in various organisms, including some bacteria, archaea, fungi, and plants. rsc.orgoup.com

In this pathway, PLP is synthesized from D-ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine. oup.comresearchgate.net The enzyme complex responsible for this transformation is PLP synthase, which consists of a synthase subunit (Pdx1) and a glutaminase (B10826351) subunit (Pdx2). researchgate.netnih.gov The Pdx1 subunit binds the ribose 5-phosphate substrate. researchgate.netnih.gov

Transketolase-Mediated Carbon Transfer Reactions Utilizing D-Ribose 5-Phosphate as an Acceptor

Transketolase (EC 2.2.1.1) is an enzyme that plays a central role in the non-oxidative phase of the pentose phosphate pathway, catalyzing the reversible transfer of a two-carbon ketol unit. ebi.ac.uklibretexts.orgwikipedia.org In one of its key reactions, transketolase uses D-ribose 5-phosphate as an acceptor substrate. ebi.ac.ukwikipedia.orgwikidoc.org

The donor of the two-carbon unit is a ketose phosphate, typically xylulose 5-phosphate. ebi.ac.ukwikipedia.orgwikidoc.org Transketolase transfers this unit to D-ribose 5-phosphate, an aldose, resulting in the formation of a seven-carbon ketose, sedoheptulose (B1238255) 7-phosphate, and a three-carbon aldose, glyceraldehyde 3-phosphate. ebi.ac.ukwikipedia.orgwikidoc.org This reaction requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation as cofactors. ebi.ac.ukwikidoc.org This process provides a crucial link between the pentose phosphate pathway and glycolysis. ebi.ac.uknih.gov

Enzymology and Structural Insights of Aldehydo D Ribose 5 Phosphate Interconverting Enzymes

Ribose-5-Phosphate (B1218738) Isomerase (RPI, EC 5.3.1.6)

Ribose-5-phosphate isomerase (RPI) is a pivotal enzyme that directs the flow of five-carbon sugars between nucleotide synthesis and catabolic pathways. nih.govmedtigo.com Its two isoforms, RpiA and RpiB, while functionally equivalent, possess different structures and are found in different organisms. RpiA is ubiquitous across all domains of life, whereas RpiB is primarily found in some bacteria and eukaryotes. wikipedia.orgnih.gov

Catalytic Mechanisms (e.g., Concerted Acid-Base Catalysis, Enediolate Intermediate Formation)

The isomerization of ribose-5-phosphate to ribulose-5-phosphate by RPI proceeds through a general acid-base catalytic mechanism, involving a high-energy cis-enediolate intermediate. nih.govebi.ac.ukresearchgate.net The reaction initiates with the opening of the furanose ring of ribose-5-phosphate to its open-chain aldehyde form. nih.govebi.ac.uk

For RpiB from Escherichia coli, the proposed mechanism involves a concerted acid-base catalysis. ebi.ac.uk An initial deprotonation at the C2 atom of the substrate by a catalytic base leads to the formation of the enediolate intermediate. ebi.ac.uk Subsequently, a proton is shuttled, resulting in the tautomerization of the endiolate to form the product, D-ribulose 5-phosphate. ebi.ac.uk This mechanism is analogous to that of other sugar isomerases like triosephosphate isomerase. ebi.ac.ukoup.com

Structural Characteristics (e.g., TIM α/β Barrel Fold for RpiB) and Active Site Architecture

The two isoforms of RPI, RpiA and RpiB, exhibit distinct structural folds. RpiA from E. coli displays an α/β/(α/β)/β/α fold, with some similarities to alcohol dehydrogenase family proteins. nih.govnih.govrcsb.org It functions as a dimer, with each subunit containing a complete active site within a surface groove. diva-portal.org

In contrast, E. coli RpiB possesses a Rossmann-type αβα-sandwich fold. nih.gov This structure is different from the canonical TIM barrel, although it is a common motif in nucleotide-binding proteins. nih.govoup.com RpiB forms a dimer of dimers, and its active sites are located at the interface between subunits, with catalytic residues contributed by both subunits of a dimer. nih.govmdpi.com

Substrate Recognition and Binding Modes (e.g., Phosphate (B84403) Coordination)

Substrate binding in RPIs involves the recognition of the phosphate moiety of the sugar phosphate. In RpiA, the phosphate group of the inhibitor arabinose-5-phosphate (B10769358) binds in a groove surrounded by conserved residues. nih.gov The enzyme can accommodate substrates with longer phosphate chains, such as D-ribose-5-diphosphate and D-ribose-5-triphosphate. nih.govuniprot.org

In the case of RpiB from Mycobacterium tuberculosis, the active site is located at the dimer interface. mdpi.com The substrate, ribose-5-phosphate, must traverse a surface barrier to access an internal cavity where it binds in its linear form. mdpi.com The binding of the phosphate group is proposed to close a solvent-exposed barrier, facilitating the proper positioning of the substrate for catalysis. mdpi.com

Isoforms and Functional Divergence (e.g., RpiA and RpiB in Escherichia coli)

Escherichia coli is one of the organisms that possesses genes for both RpiA and RpiB. nih.gov RpiA is the constitutively expressed and more common isoform, playing a primary role in the synthesis of R5P. nih.govmdpi.com RpiB, on the other hand, is generally not expressed under normal conditions and its synthesis is under the control of a repressor. diva-portal.orgnih.gov

While both enzymes catalyze the same isomerization reaction, there is evidence of functional divergence. RpiA predominantly works towards the synthesis of R5P, while RpiB may favor the reverse reaction. mdpi.com Furthermore, it has been suggested that the primary role of E. coli RpiB might not be the isomerization of R5P but rather the isomerization of allose-6-phosphate. diva-portal.orguniprot.org The inactivation of both rpiA and rpiB genes in E. coli leads to a significant reorganization of metabolic pathways and increased sensitivity to antibiotics. mdpi.comnih.gov

| Feature | RpiA in E. coli | RpiB in E. coli |

| Expression | Constitutive nih.gov | Inducible, controlled by a repressor diva-portal.orgnih.gov |

| Primary Function | R5P synthesis mdpi.com | Potentially All-6-P isomerization, or reverse of RpiA diva-portal.orgmdpi.comuniprot.org |

| Structure | α/β/(α/β)/β/α fold, dimer nih.govnih.govrcsb.org | Rossmann-type αβα-sandwich, dimer of dimers nih.gov |

| Active Site | Within a single subunit diva-portal.org | At the interface of two subunits nih.govmdpi.com |

Catalytic Residues and Their Specific Roles (e.g., Cys66, Asp9, Thr68 in E. coli RpiB)

The active site of E. coli RpiB is characterized by several conserved residues crucial for catalysis. Asp9, His10, and Cys66 are key residues located on one subunit. nih.gov

The proposed catalytic mechanism for RpiB involves:

Asp9: This residue is thought to act as a catalytic base, primed by Cys66. ebi.ac.uk It is conserved across all available sequences. nih.gov

Cys66: This cysteine residue is sensitive to iodoacetate, and its modification inhibits the enzyme. nih.gov It is proposed to deprotonate the C2 of the substrate, initiating the formation of the enediolate intermediate. ebi.ac.uk

Thr68: This threonine residue is believed to function as a proton shuttle during the reaction. ebi.ac.uk

Other residues like Tyr43 and Asn100 are more likely involved in substrate binding rather than direct catalysis. nih.gov The active site pocket is formed by contributions from both subunits of the dimer, with residues like His99', Asn100', Arg133', His134', and Arg137' from the second subunit playing a role, likely in phosphate binding. nih.gov

2-Deoxy-D-Ribose 5-Phosphate Aldolase (B8822740) (DERA, EC 4.1.2.4)

While the primary focus is on RPI, it is relevant to mention 2-Deoxy-D-Ribose 5-Phosphate Aldolase (DERA) in the context of ribose sugar metabolism. DERA is a unique aldolase that can utilize aldehydes as both donor and acceptor substrates. Its relevance to aldehydo-D-ribose 5-phosphate lies in the broader context of pentose (B10789219) phosphate interconversions and the synthesis of deoxyribonucleotides. While DERA's primary substrate is 2-deoxyribose-5-phosphate, its catalytic mechanism and ability to handle various aldehyde substrates place it within the larger enzymatic landscape of sugar-phosphate transformations.

Class I Aldolase Mechanism (Schiff Base Intermediate Formation with Active Site Lysine)

Enzymes that interconvert this compound, such as 2-deoxy-D-ribose-5-phosphate aldolase (DERA), are classified as Class I aldolases. ebi.ac.uk A defining characteristic of this class is its catalytic mechanism, which proceeds through the formation of a covalent Schiff base intermediate. mdpi.comebi.ac.uk This process is initiated when the carbonyl group of a donor substrate, such as acetaldehyde (B116499), reacts with the amino group of a highly conserved lysine (B10760008) residue within the enzyme's active site. mdpi.comnih.gov In the case of E. coli DERA, this critical residue is Lys167. nih.govnih.gov The formation of the Schiff base is a crucial step that activates the donor substrate for subsequent carbon-carbon bond formation. mdpi.com Following the aldol (B89426) addition, the Schiff base is hydrolyzed to release the product and regenerate the enzyme for the next catalytic cycle. mdpi.com

Enzyme Structure and Oligomerization States (Homodimers or Homotetramers)

The fundamental structural unit of DERA enzymes is the TIM (α/β)8-barrel fold, a common architecture among Class I aldolases. nih.govwikipedia.orgcreative-enzymes.com While the monomeric fold is conserved, the quaternary structure, or oligomerization state, of DERA enzymes can vary. nih.gov DERAs from mesophilic organisms, like Escherichia coli, typically exist as homodimers. ebi.ac.uknih.gov In contrast, those from thermophilic and hyperthermophilic organisms, such as Thermus thermophilus and Aeropyrum pernix, form homotetramers. ebi.ac.ukresearchgate.net This higher-order oligomerization in thermophilic enzymes is thought to contribute to their increased thermal stability through more extensive subunit interfaces and hydrophobic interactions. wikipedia.orgresearchgate.net However, the degree of oligomerization does not appear to directly impact the enzyme's catalytic activity. ebi.ac.ukcreative-enzymes.com

Active Site Residues and Their Contribution to Catalysis (e.g., Lys167, Lys201 in E. coli DERA)

The active site of DERA contains several key amino acid residues that are essential for catalysis. In E. coli DERA, two lysine residues, Lys167 and Lys201, play pivotal roles. nih.govnih.gov

Lys167 is the catalytic lysine directly responsible for forming the Schiff base intermediate with the aldehyde donor. nih.govwikipedia.orgnih.gov

Lys201 is located in close proximity to Lys167 and is critical for the reaction by perturbing the pKa of Lys167, which facilitates the formation of the Schiff base. wikipedia.orgcreative-enzymes.comnih.gov

Mutagenesis studies have confirmed that both Lys167 and Lys201 are indispensable for the catalytic activity of the enzyme. nih.gov Other residues, such as Asp-102, have also been identified as putative active center residues. researchgate.net Additionally, residues like Ser238, which forms a hydrogen bond with the phosphate group of the substrate, are important for substrate binding and specificity. nih.gov

| Residue | Function |

|---|---|

| Lys167 | Forms Schiff base intermediate with the donor aldehyde. nih.govwikipedia.orgnih.gov |

| Lys201 | Perturbs the pKa of Lys167 to facilitate Schiff base formation. wikipedia.orgcreative-enzymes.comnih.gov |

| Asp-102 | Putative active center residue. researchgate.net |

| Ser238 | Involved in hydrogen bonding with the substrate's phosphate group. nih.gov |

Substrate Specificity and Promiscuity towards Aldehyde Donors and Acceptors

DERA is unique among aldolases in its ability to utilize aldehydes as both the aldol donor and acceptor. nih.gov While its natural donor is acetaldehyde and the acceptor is glyceraldehyde-3-phosphate, DERA exhibits considerable substrate promiscuity. nih.govnih.gov It can accept a wide range of aldehydes as acceptor molecules. nih.govnih.gov Although initially thought to be highly specific for acetaldehyde as the donor, it is now known that other small aldehydes and ketones, such as propionaldehyde, acetone, and fluoroacetone, can also serve as donors, albeit with reduced efficiency. nih.govacs.org This broad substrate scope has made DERA a valuable tool in biocatalysis for the synthesis of various chiral compounds. nih.govcreative-enzymes.com

| Substrate Type | Examples | Notes |

|---|---|---|

| Natural Donor | Acetaldehyde | DERA is highly efficient with its natural donor. nih.gov |

| Alternative Donors | Propionaldehyde, Acetone, Fluoroacetone, Formaldehyde | These are accepted with reduced reaction rates compared to acetaldehyde. nih.govacs.orgresearcher.life |

| Natural Acceptor | Glyceraldehyde-3-phosphate | The natural substrate for the in vivo reaction. nih.gov |

| Alternative Acceptors | Acetaldehyde, Chloroacetaldehyde, D-erythrose | Demonstrates broad acceptor promiscuity. nih.govnih.gov |

Other Relevant Enzymes with this compound Interactions

Phosphoribosyl Pyrophosphate Synthetase (PRPP Synthase)

Phosphoribosyl pyrophosphate (PRPP) synthetase (EC 2.7.6.1) is a crucial enzyme that catalyzes the synthesis of PRPP from D-ribose 5-phosphate and ATP. encyclopedia.pubgenecards.org PRPP is a key precursor for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as the amino acids histidine and tryptophan, and the cofactors NAD+ and NADP+. encyclopedia.pub The biosynthesis of PRPP is initiated from D-ribose 5-phosphate, a product of the pentose phosphate pathway. pathbank.orgwikipedia.org

Aldehyde Dehydrogenase (ALDH) Structural Insights Related to Ribose Binding

Aldehyde Dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes crucial for oxidizing a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgmdpi.com The structural framework of these enzymes provides significant insight into their function, particularly regarding the binding of the essential NAD(P)⁺ cofactor, which contains a ribose moiety. Understanding the interactions that govern cofactor binding is fundamental to comprehending the catalytic mechanism of all ALDH family members.

The typical ALDH monomer is composed of three distinct domains: a cofactor-binding domain, a catalytic domain, and an oligomerization domain. mdpi.comnih.gov The active site is situated at the interface between these domains, often in a tunnel-like structure. frontiersin.org The cofactor-binding domain universally features a Rossmann fold, a structural motif adept at binding nucleotides like NAD(P)⁺. frontiersin.orgnih.gov

The binding of the NAD(P)⁺ cofactor is a prerequisite for catalysis and is mediated by a series of specific, conserved interactions between the enzyme's amino acid residues and different parts of the dinucleotide. sci-hub.se The adenine (B156593) ring of the cofactor settles into a hydrophobic pocket, while the ribose components form critical hydrogen bonds that stabilize the cofactor in the correct orientation for catalysis. nih.gov

Structural analyses of various ALDH isozymes have revealed key residues that anchor the cofactor's ribose units. In both ALDH1 and ALDH2, the adenine ribose is stabilized through hydrogen bonds with residues such as Lys192 and Glu195. nih.govnih.gov Specifically, Lys192 has been shown to form two hydrogen bonds with the adenosine (B11128) ribose. nih.gov The nicotinamide (B372718) ribose of NAD⁺ also forms crucial interactions. For instance, in bovine ALDH2, Glu399 interacts with the nicotinamide ribose. oup.com The mutation of these conserved residues can significantly impact the enzyme's function, often by altering the rate-limiting step of the catalytic cycle from deacylation to hydride transfer. nih.gov

Interestingly, the conformation of the bound cofactor can vary between different ALDH isozymes. A notable difference is observed between ALDH1 and ALDH2, where the nicotinamide ring in ALDH1 occupies a position analogous to the nicotinamide ribose in ALDH2, representing a significant structural shift of over 5 Å. frontiersin.orgnih.gov This highlights the conformational flexibility within the active site, which is also influenced by the intentionally weak binding of the pyrophosphate moiety, a feature that distinguishes ALDHs from many other NAD-dependent dehydrogenases. nih.gov In some ALDH crystal structures, the electron density for the nicotinamide ribose is weak or absent, suggesting a degree of conformational flexibility for this part of the cofactor within the active site. nih.govresearchgate.net

The table below summarizes key amino acid interactions involved in binding the ribose portions of the NAD⁺ cofactor in select ALDH enzymes.

| Enzyme | Interacting Residue | Cofactor Moiety | Type of Interaction | Reference |

| ALDH1/ALDH2 | Lys192 | Adenine Ribose | Hydrogen Bond | nih.govnih.gov |

| ALDH1/ALDH2 | Glu195 | Adenine Ribose | Hydrogen Bond | nih.gov |

| Bovine ALDH2 | Glu399 | Nicotinamide Ribose | Hydrogen Bond | oup.com |

| ZmALDH12 | Lys224 | Adenosine Ribose | Interaction | osti.gov |

| ZmALDH12 | Glu434 | Nicotinamide Ribose | Bidentate Hydrogen Bond | osti.gov |

These structural insights into the binding of the cofactor's ribose components are critical for understanding the enzyme's mechanism. The precise positioning of the NAD(P)⁺ molecule, anchored by these ribose interactions, is essential for the subsequent binding of the aldehyde substrate and the efficient transfer of a hydride ion, which is the chemical basis of the oxidation reaction catalyzed by all ALDH enzymes.

Regulation of Aldehydo D Ribose 5 Phosphate Metabolism

Cellular Control of Pentose (B10789219) Phosphate (B84403) Pathway Flux in Response to Metabolic Needs

The flow of metabolites through the pentose phosphate pathway (PPP) is tightly controlled to adapt to varying cellular demands for its primary products: NADPH and ribose 5-phosphate (R5P). libretexts.orgcreative-proteomics.com The cell's metabolic state dictates whether glucose-6-phosphate (G6P), the entry point of the pathway, is channeled into glycolysis for energy production or into the PPP for biosynthetic precursors and reducing power. biomolther.org

The primary regulatory point of the PPP is the first committed step in the oxidative branch, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). creative-proteomics.commdpi.com The activity of this enzyme is largely controlled by the intracellular ratio of NADP+ to NADPH. libretexts.org A high NADP+/NADPH ratio, indicative of high demand for NADPH in processes like fatty acid synthesis or detoxification of reactive oxygen species, allosterically stimulates G6PD, thereby increasing the flux through the oxidative PPP. libretexts.orgnih.gov

The PPP is composed of two distinct but interconnected branches: an oxidative branch and a non-oxidative branch. mdpi.comnih.gov While the oxidative phase is largely unidirectional and responsible for NADPH production, the non-oxidative phase consists of a series of reversible reactions. nih.govwiley.com This reversibility allows the pathway to operate in several modes, depending on the specific needs of the cell.

Balanced Need for R5P and NADPH: When the requirements for R5P and NADPH are balanced, the pathway proceeds through the oxidative branch to produce NADPH, and the resulting ribulose-5-phosphate is isomerized to R5P. libretexts.org

High Demand for R5P: If the cell requires more R5P for nucleotide and nucleic acid synthesis than can be supplied by the oxidative branch, intermediates from glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be channeled into the reversible non-oxidative branch to generate R5P. libretexts.orgnih.gov

High Demand for NADPH: Conversely, when the primary need is for NADPH, the R5P produced by the oxidative branch can be converted via the non-oxidative branch back into glycolytic intermediates. These can then be recycled to G6P to generate more NADPH through the oxidative PPP. libretexts.orgnih.gov

This flexible control system enables the cell to independently regulate the pools of NADPH and R5P, ensuring an appropriate response to diverse metabolic scenarios such as rapid proliferation, oxidative stress, and biosynthesis. libretexts.orgnih.gov

Enzyme Activity Modulation (e.g., Inhibition of RPI by Specific Compounds)

The activity of key enzymes within the pentose phosphate pathway is a critical point of regulation. Ribose-5-phosphate (B1218738) isomerase (RPI), the enzyme responsible for the reversible conversion of ribulose-5-phosphate to its aldose isomer, aldehydo-D-ribose 5-phosphate (R5P), is a subject of significant research, particularly as a therapeutic target. medtigo.comresearchgate.netwikipedia.org RPI exists in two distinct, structurally unrelated classes, RpiA and RpiB. medtigo.complos.org The RpiB form is found predominantly in bacteria and some pathogenic fungi and protozoa, but not in humans, making it an attractive target for antimicrobial drug development. plos.orgresearchgate.net

Researchers have identified and synthesized several compounds that inhibit RPI activity. These inhibitors are often designed as analogues of the substrate or the high-energy intermediates of the isomerization reaction. researchgate.net For instance, 4-phospho-D-erythronohydroxamic acid (4PEH) has been shown to be a competitive inhibitor that compromises the binding of the reaction's 1,2-cis-enediolate intermediate. plos.org

Significant research has focused on inhibitors of RpiB from Mycobacterium tuberculosis (MtRpiB) in the search for new tuberculosis treatments. researchgate.netdiva-portal.org One of the most potent competitive inhibitors reported for a ribose-5-phosphate isomerase is 5-phospho-D-ribonate, which exhibits a strong and specific inhibition of MtRpiB. researchgate.net A challenge with such phosphate-containing inhibitors is their potential hydrolysis by cellular phosphatases. To address this, stable phosphomimetic analogs have been developed. One such compound, 5-deoxy-5-phosphonomethyl-d-ribonate, has emerged as a potent, specific, and hydrolysis-resistant inhibitor of MtRpiB. nih.gov

In addition to pathogen-focused inhibitors, the activity of RPI can also be modulated by other cellular metabolites. The E. coli RpiA enzyme, for example, is inhibited by compounds such as arabinose-5-phosphate (B10769358), D-erythrose-4-phosphate, and D-erythronic acid. uniprot.org

| Inhibitor Compound | Target Enzyme | Type of Inhibition | Key Research Finding | Source |

|---|---|---|---|---|

| 5-Phospho-D-ribonate | Ribose-5-phosphate Isomerase B (MtRpiB) | Competitive | Reported as the strongest competitive inhibitor for Rpi, with a Ki value of 9 µM for MtRpiB. | researchgate.net |

| 4-Phospho-D-erythronohydroxamic acid (4PEH) | Ribose-5-phosphate Isomerase B (TbRpiB) | Competitive | Acts by compromising the binding of the cis-enediolate high-energy intermediate. | plos.org |

| 5-Deoxy-5-phosphonomethyl-d-ribonate | Ribose-5-phosphate Isomerase B (MtRpiB) | Competitive | A strong, specific, and hydrolysis-resistant phosphomimetic inhibitor. | nih.gov |

| Arabinose-5-phosphate | Ribose-5-phosphate Isomerase A (E. coli) | Inhibitor | Inhibits the activity of the RpiA isoform in E. coli. | uniprot.org |

| D-Erythrose-4-phosphate | Ribose-5-phosphate Isomerase A (E. coli) | Inhibitor | Inhibits the activity of the RpiA isoform in E. coli. | uniprot.org |

Cross-Talk with Glycolysis and Other Central Metabolic Pathways for Carbon Flow Regulation

The pentose phosphate pathway does not operate in isolation; it is deeply integrated with glycolysis, the central pathway of glucose catabolism. This metabolic cross-talk is essential for regulating carbon flow according to the cell's energetic and biosynthetic needs. biomolther.orgnih.gov The connection is primarily mediated by the reversible enzymes of the non-oxidative PPP, which share two key intermediates with the glycolytic pathway: fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). frontiersin.orgnih.gov

This shared pool of intermediates allows for a dynamic and bidirectional shunting of carbon skeletons between the two pathways. frontiersin.org The direction of this flux is determined by the relative demands of the cell:

From PPP to Glycolysis: When cellular demand for NADPH is high but the need for nucleotide precursors is low, the R5P generated can be converted into F6P and G3P. libretexts.org These metabolites can then enter the glycolytic pathway to be converted to pyruvate, generating ATP, or be recycled back into the PPP to produce more NADPH. biomolther.orgnih.gov

From Glycolysis to PPP: When cells are rapidly proliferating and have a high demand for R5P for DNA and RNA synthesis that exceeds the output of the oxidative PPP, the flow can be reversed. F6P and G3P can be diverted from glycolysis into the non-oxidative PPP to be converted into R5P. libretexts.orgnih.gov

Key enzymes in the non-oxidative branch, particularly transketolase (TKT) and transaldolase (TALDO), are pivotal in mediating this metabolic flexibility. libretexts.orgwiley.com Transketolase, for instance, catalyzes two separate reversible reactions that can bi-directionally regulate the carbon flux between the PPP and glycolysis. frontiersin.orgnih.gov This integration ensures that glucose is utilized with maximum efficiency, allowing the cell to switch between prioritizing energy generation (glycolysis) and the synthesis of biosynthetic precursors (PPP). creative-proteomics.comresearchgate.net

Metabolic Checkpoint Functions and Signaling (e.g., Link to YAP Activation under Glucose Limitation Stress)

Beyond its core metabolic functions, this compound (also referred to as D-ribose-5-phosphate or D5P in some literature) and the PPP serve as critical metabolic checkpoints, sensing nutrient availability and relaying signals to control cell fate decisions like survival and proliferation. researchgate.netcolab.ws

A significant signaling role for D-ribose-5-phosphate has been identified in the context of glucose limitation stress and its connection to the Hippo signaling pathway effector, Yes-associated protein (YAP). nih.gov Under conditions of glucose deprivation, the intracellular levels of D-ribose-5-phosphate decrease. researchgate.netnih.gov This reduction in D-ribose-5-phosphate acts as a signal that promotes the interaction between MYH9 (Myosin-9) and LATS1 (Large tumor suppressor kinase 1). This interaction leads to the degradation of LATS1, a key kinase that normally phosphorylates and inactivates YAP. researchgate.netnih.gov The degradation of LATS1 results in the activation of YAP, which then translocates to the nucleus to promote the expression of genes involved in cell survival, protecting cancer cells from apoptosis induced by glucose limitation. researchgate.netnih.gov

This signaling axis involves a negative feedback loop. Activated YAP enhances the activity of purine (B94841) nucleoside phosphorylase (PNP), an enzyme that breaks down purine nucleosides. This process helps to replenish the pool of D-ribose-5-phosphate, thereby forming a feedback mechanism that links glucose metabolism directly to the YAP signaling pathway. nih.gov This discovery identifies D-ribose-5-phosphate as a crucial metabolic checkpoint that links nutrient stress to a major signaling pathway governing cell survival and growth. researchgate.netnih.gov Other enzymes within the PPP, such as 6-phosphogluconate dehydrogenase (6PGD), have also been identified as metabolic checkpoints that can modulate the function and plasticity of immune cells, highlighting the broad signaling role of this pathway. elifesciences.org

Advanced Methodologies for Studying Aldehydo D Ribose 5 Phosphate Metabolism

13C Metabolic Flux Analysis (MFA) for Pathway Elucidation and Flux Distribution

13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. creative-proteomics.com By supplying a 13C-labeled substrate, such as [1,2-¹³C₂]glucose, to cells, researchers can trace the path of the labeled carbon atoms as they are incorporated into various metabolites, including those in the pentose (B10789219) phosphate (B84403) pathway. nih.gov The distribution of these isotopes in the metabolic products is then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used to calculate the intracellular metabolic fluxes. creative-proteomics.comd-nb.info

This methodology is particularly valuable for understanding the distribution of flux between glycolysis and the oxidative and non-oxidative branches of the PPP. nih.govmdpi.com For instance, MFA can reveal the extent to which glucose is shunted into the PPP to produce NADPH and precursors for nucleotide biosynthesis, versus being catabolized through glycolysis for energy production. nih.govmdpi.com Studies in various organisms, from bacteria to mammalian cells, have utilized 13C-MFA to map the metabolic response to genetic perturbations or changing environmental conditions, highlighting the flexibility of the PPP. mdpi.comcreative-proteomics.com

A key challenge in studying the PPP with MFA is the cyclical nature of the pathway and the shared intermediates with glycolysis, which can complicate the interpretation of labeling patterns. mdpi.com Advanced computational models and the use of multiple isotopic tracers are often employed to resolve these complexities and obtain precise flux distributions. d-nb.infomdpi.com

Table 1: Key Findings from 13C Metabolic Flux Analysis Studies of the Pentose Phosphate Pathway

| Organism/Cell Type | Key Finding | Reference |

|---|---|---|

| Granulocytes | Phagocytic stimulation reverses the direction of non-oxidative PPP net fluxes from ribose-5-phosphate (B1218738) biosynthesis toward glycolytic pathways. mdpi.combiorxiv.org | mdpi.com, biorxiv.org |

| Neurons | A significant portion of glucose (14.5%) is metabolized through the oxidative PPP, highlighting its importance for NADPH production. nih.gov | nih.gov |

| Saccharomyces cerevisiae | The metabolic flux distribution is significantly rewired when ethanol (B145695) is used as a carbon source compared to glucose. nih.gov | nih.gov |

Enzymatic Activity Assays for Reaction Characterization (e.g., Coupled Enzyme Assays for DERA)

To characterize the specific enzymatic reactions involving aldehydo-D-ribose 5-phosphate and related compounds, in vitro activity assays are essential. A common approach is the use of coupled enzyme assays. These assays link the reaction of interest to a second, easily measurable reaction. For instance, the activity of 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), an enzyme that catalyzes a reaction analogous to those involving this compound, can be measured using a coupled assay. mdpi.comnih.gov

In the retro-aldol cleavage reaction catalyzed by DERA, 2-deoxy-D-ribose 5-phosphate is broken down into glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499). mdpi.comnih.gov The production of G3P can be coupled to the enzyme triosephosphate isomerase (TPI), which converts G3P to dihydroxyacetone phosphate (DHAP). DHAP is then reduced by α-glycerophosphate dehydrogenase (GDH), a reaction that involves the oxidation of NADH to NAD+. mdpi.com The decrease in NADH concentration can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, providing a direct measure of the DERA activity. mdpi.com

These assays are crucial for determining key kinetic parameters of an enzyme, such as its Michaelis constant (Km) and maximum velocity (Vmax), as well as for investigating the effects of inhibitors or activators. researchgate.net They can also be used to assess an enzyme's stability under various conditions, such as different pH levels or the presence of high substrate concentrations. mdpi.comresearchgate.net

Table 2: Example of a Coupled Enzyme Assay for DERA Activity

| Step | Enzyme | Reaction | Monitored Change |

|---|---|---|---|

| 1 | DERA | 2-deoxy-D-ribose 5-phosphate → Glyceraldehyde-3-phosphate + Acetaldehyde | - |

| 2 | Triosephosphate Isomerase (TPI) | Glyceraldehyde-3-phosphate ⇌ Dihydroxyacetone phosphate | - |

Structural Determination Techniques (e.g., X-ray Crystallography of Enzyme-Substrate Complexes)

Understanding the three-dimensional structure of enzymes that metabolize this compound is fundamental to deciphering their catalytic mechanisms and substrate specificity. X-ray crystallography is a primary technique for this purpose. By crystallizing an enzyme, often in complex with its substrate, a substrate analog, or an inhibitor, and then diffracting X-rays through the crystal, a detailed atomic-level model of the enzyme's structure can be generated. asm.orgnih.gov

The crystal structure of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) from various organisms, including Escherichia coli and hyperthermophilic archaea, has been solved to high resolution. researchgate.netasm.org These structures reveal a common TIM (α/β)8-barrel fold and have provided critical insights into the architecture of the active site. nih.govcreative-enzymes.com For example, the structure of DERA from Pyrobaculum aerophilum was determined at a resolution of 2.0 Å. researchgate.netasm.org

Analysis of enzyme-substrate complexes can pinpoint the key amino acid residues involved in substrate binding and catalysis. nih.gov For instance, crystallographic studies of DERA have identified a catalytic lysine (B10760008) residue that forms a Schiff base intermediate with the substrate, a key step in the aldol (B89426) reaction mechanism. nih.govresearchgate.net This structural information is invaluable for rational protein engineering efforts aimed at modifying an enzyme's activity, stability, or substrate scope. wiley.comrcsb.org

Table 3: Selected X-ray Crystal Structures of DERA

| Organism | PDB ID | Resolution (Å) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pyrobaculum aerophilum | Not specified in abstract | 2.0 | Different quaternary structure compared to E. coli DERA. researchgate.netasm.org | asm.org, researchgate.net |

| Escherichia coli | 7P76 | 1.90 | Structure of a re-engineered DERA in a Schiff base complex with cinnamaldehyde. rcsb.org | rcsb.org |

Metabolomics Approaches for Quantification and Profiling of this compound and Related Metabolites

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. sci-hub.se This systems-level approach is highly applicable to studying the metabolism of this compound and its associated pathways. Advanced analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the workhorses of metabolomics. nih.govacs.org

These techniques allow for the sensitive and specific detection of a wide range of metabolites, including the phosphorylated sugars of the pentose phosphate pathway. nih.govresearchgate.net For instance, targeted LC-MS/MS methods have been developed for the accurate quantification of PPP intermediates, overcoming challenges such as the separation of isomers like ribose-5-phosphate, ribulose-5-phosphate, and xylulose-5-phosphate. acs.org Derivatization techniques can be employed to enhance the volatility and chromatographic separation of these polar compounds, particularly for GC-MS analysis. nih.govmdpi.com

Metabolomics studies can provide a snapshot of the metabolic state of a cell under specific conditions, revealing significant changes in the levels of PPP metabolites in response to stimuli or disease. mdpi.com For example, metabolomic profiling has been used to identify biomarkers for disease states by detecting alterations in the concentrations of metabolites like D-ribose 5-phosphate. sci-hub.se

Table 4: Metabolomics Techniques for PPP Metabolite Analysis

| Technique | Principle | Advantages for PPP Analysis | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates metabolites based on their physicochemical properties followed by mass-based detection. | High sensitivity and specificity; suitable for separating isomers with appropriate chromatography. nih.govacs.org | nih.gov, acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable metabolites after derivatization, followed by mass-based detection. | Can provide excellent separation and sensitivity for derivatized sugar phosphates. researchgate.net | researchgate.net |

Evolutionary Perspectives on Aldehydo D Ribose 5 Phosphate Metabolism

Conservation of Pentose (B10789219) Phosphate (B84403) Pathway Enzymes Across Domains of Life (Archaea, Bacteria, Eukarya)

The Pentose Phosphate Pathway (PPP) is the primary route for the synthesis of ribose 5-phosphate and is a nearly universal feature of central metabolism, suggesting its ancient evolutionary origin. blogspot.com The enzymes responsible for the interconversion of sugar phosphates in the PPP are highly conserved across the three domains of life: Archaea, Bacteria, and Eukarya. proteopedia.org This conservation points to a fundamental set of biochemical reactions that were established early in cellular evolution.

The enzymes themselves, such as ribose 5-phosphate isomerase which directly produces aldehydo-D-ribose 5-phosphate, exist in distinct, structurally unrelated forms (RpiA and RpiB) that are distributed differently across the domains, yet catalyze the same essential reaction. proteopedia.org This phenomenon, known as non-orthologous gene displacement, further highlights the pathway's ancient and essential nature, where different protein solutions evolved to solve the same biochemical problem. The differential activities and presence of specific PPP enzymes can also be observed within different life stages of a single eukaryotic organism, such as in Trypanosoma brucei, indicating fine-tuned regulation based on metabolic needs. nih.gov

The table below summarizes the key enzymes of the Pentose Phosphate Pathway involved in the metabolism of this compound and their general conservation.

| Enzyme | EC Number | Reaction | General Conservation |

| Glucose-6-phosphate dehydrogenase | 1.1.1.49 | Glucose 6-phosphate → 6-Phosphoglucono-δ-lactone | Widespread in Bacteria and Eukarya; part of oxidative PPP. frontiersin.org |

| 6-Phosphogluconolactonase | 3.1.1.31 | 6-Phosphoglucono-δ-lactone → 6-Phosphogluconate | Found in organisms with an oxidative PPP. nih.gov |

| 6-Phosphogluconate dehydrogenase | 1.1.1.44 | 6-Phosphogluconate → Ribulose 5-phosphate + CO2 | Key enzyme in the oxidative PPP across domains. frontiersin.org |

| Ribose 5-phosphate isomerase | 5.3.1.6 | Ribulose 5-phosphate ⇌ This compound | Highly conserved; exists in two major isoforms (RpiA and RpiB). proteopedia.orgmedtigo.com |

| Ribulose 5-phosphate 3-epimerase | 5.1.3.1 | Ribulose 5-phosphate ⇌ Xylulose 5-phosphate | Key enzyme in the non-oxidative PPP. nih.gov |

| Transketolase | 2.2.1.1 | Transfers two-carbon units | Central to the non-oxidative PPP across domains. basicmedicalkey.com |

| Transaldolase | 2.2.1.2 | Transfers three-carbon units | Central to the non-oxidative PPP across domains. basicmedicalkey.com |

Primordial Roles in Metabolic Network Development and Origins of Metabolism

Mounting evidence suggests that the core reactions of the PPP, including the formation of ribose 5-phosphate, predate the emergence of enzymes and even life itself. wikipedia.org Studies have demonstrated that a sequence of reactions resembling glycolysis and the PPP can occur non-enzymatically under conditions mimicking the Archean oceans, which were rich in ferrous iron (Fe(II)). cam.ac.ukembopress.org These findings support a "metabolism-first" hypothesis for the origin of life, where the structure of modern metabolic networks was fundamentally shaped by the chemical and physical constraints of the prebiotic Earth. cam.ac.uk

In these simulated prebiotic environments, ferrous iron acts as a catalyst for the interconversion of sugar phosphates, leading to the formation of key intermediates like ribose 5-phosphate, pyruvate, and erythrose 4-phosphate. embopress.org This suggests that the basic topology of central carbon metabolism could have originated from a primitive, metal-catalyzed chemical network. blogspot.com

Further research has highlighted the role of simple, prebiotically available molecules in accelerating these reactions. For example, the amino acid cysteine, in conjunction with iron, has been shown to significantly accelerate the formation of ribose 5-phosphate from 6-phosphogluconate, a rate-limiting step in the modern oxidative PPP. nih.govplos.org This "minimal enzyme-like complex" of an iron ion, an amino acid, and a sugar phosphate substrate hints at a stepwise transition from a purely geochemical reaction network to the enzyme-catalyzed pathways seen in all extant life. biorxiv.org The spontaneous formation of ribose 5-phosphate from ribose and mineral phosphates like apatite has also been demonstrated, expanding the plausible routes for the abiotic synthesis of this essential nucleotide precursor on early Earth. jst.go.jp

Adaptive Evolution of Metabolic Pathways and Alternate Routes to Ribose 5-Phosphate

While the PPP is a primary source of ribose 5-phosphate, cells have evolved alternative and adaptable pathways to meet their demand for this critical metabolite. droracle.ai The reversibility of the non-oxidative phase of the PPP allows for the synthesis of ribose 5-phosphate from glycolytic intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate, providing a route that bypasses the NADPH-producing oxidative steps. khanacademy.org

Beyond the PPP, other metabolic pathways can contribute to the ribose 5-phosphate pool. These include:

The Entner-Doudoroff (ED) pathway: This pathway, which shares some reactions with the PPP, is found primarily in prokaryotes and can be engineered to channel carbon flux towards pentose phosphates. droracle.airesearchgate.net

The Calvin Cycle: In photosynthetic organisms, the Calvin cycle shares several enzymes and reactions with the non-oxidative PPP, such as transketolase and transaldolase, allowing for the interconversion of sugar phosphates. nih.gov

The Ribulose Monophosphate (RuMP) pathway: Some archaea, which lack a complete PPP, are thought to synthesize ribose 5-phosphate via a "reverse" RuMP pathway. nih.govnih.gov This pathway involves the conversion of a hexose-6-phosphate to ribulose-5-phosphate. nih.gov

The evolution of these metabolic networks is not static. Laboratory experiments have demonstrated the remarkable adaptive potential of metabolism. For instance, when Escherichia coli has the gene for phosphoglucose (B3042753) isomerase (pgi) deleted, the glycolytic pathway is blocked, forcing carbon to flow through the PPP. plos.org While this initially slows growth, the bacteria can adaptively evolve, acquiring mutations that re-route metabolism and improve growth, often by increasing the activity of PPP enzymes. researchgate.netplos.org This adaptive evolution highlights the plasticity of metabolic networks and their ability to find new solutions to maintain the supply of essential metabolites like this compound.

Implications in Cellular and Organismal Physiology and Disease Research

Essential Role in Nucleotide Synthesis and as a Precursor for DNA and RNA Components

Aldehydo-D-ribose 5-phosphate (R5P) is a fundamental building block for the synthesis of nucleotides, which are the monomers of DNA and RNA. wikipedia.orgsciencequery.com It serves as the direct precursor for phosphoribosyl pyrophosphate (PRPP), a molecule central to both the de novo and salvage pathways of nucleotide biosynthesis. wikipedia.orgwikipedia.org

In the de novo synthesis of purines, the entire molecular framework is constructed upon a scaffold of R5P. wikipedia.org The process begins with the activation of R5P to PRPP by the enzyme ribose-phosphate diphosphokinase. wikipedia.org PRPP is then converted to phosphoribosylamine, initiating a series of reactions that ultimately lead to the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). mdpi.com

Similarly, in pyrimidine (B1678525) synthesis, PRPP is crucial for the conversion of orotate (B1227488) to orotidine (B106555) monophosphate (OMP), a key step catalyzed by orotate phosphoribosyltransferase. wikipedia.org OMP is subsequently decarboxylated to form uridine (B1682114) monophosphate (UMP), which serves as the precursor for other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP) after further modifications and phosphorylations. mdpi.com

The availability of R5P is therefore a rate-limiting factor for nucleic acid synthesis. Rapidly proliferating cells, such as those in developing tissues or in cancerous states, have a high demand for R5P to support the increased production of DNA and RNA. wikipedia.orgnih.gov

Table 1: Role of this compound in Nucleotide Synthesis

| Process | Role of this compound | Key Enzyme(s) | End Products |

| Purine (B94841) Synthesis (de novo) | Precursor to PRPP, which serves as the scaffold for purine ring construction. | Ribose-phosphate diphosphokinase, amidophosphoribosyltransferase | AMP, GMP |

| Pyrimidine Synthesis (de novo) | Precursor to PRPP, which is attached to the pre-formed orotate base. | Orotate phosphoribosyltransferase | UMP, CTP, TTP |

| Salvage Pathways | Precursor to PRPP, which is added to salvaged purine and pyrimidine bases. | Hypoxanthine-guanine phosphoribosyltransferase, adenine (B156593) phosphoribosyltransferase | Nucleotides |

Connections to Cellular Stress Responses

This compound and the pentose (B10789219) phosphate (B84403) pathway are intricately linked to cellular stress responses, particularly oxidative stress and glucose limitation. The PPP is a major source of NADPH, a crucial reductant for regenerating the antioxidant glutathione (B108866) and for other reductive biosynthesis reactions. biomolther.orgnih.gov

Under conditions of oxidative stress, the demand for NADPH increases significantly to counteract the damaging effects of reactive oxygen species (ROS). nih.govwiley.com This leads to an upregulation of the oxidative branch of the PPP, resulting in increased production of NADPH and ribulose-5-phosphate, which is then isomerized to R5P. wiley.com This metabolic shift helps maintain redox homeostasis and provides the necessary precursors for repairing DNA damage induced by oxidative stress. nih.gov Studies have shown that during an oxidative burst, glycolytic enzymes can be inactivated, redirecting glucose flux into the PPP to rapidly generate NADPH. wiley.com

During glucose limitation, cells must adapt their metabolism to survive. The enzyme deoxyribose-phosphate aldolase (B8822740) (DERA), which can utilize deoxyribose 5-phosphate (a derivative of R5P), has been shown to be necessary for the cellular stress response. wikipedia.org In some contexts, cells with high DERA expression can utilize alternative sources like exogenous deoxyinosine to produce ATP when glucose is scarce. wikipedia.org This highlights the flexibility of pentose phosphate metabolism in adapting to nutrient stress. Mitochondrial aldehyde stress has also been shown to induce metabolic remodeling, leading to the activation of the glutathione-redox cycle, which confers resistance to oxidative stress. ahajournals.org

Investigation in Metabolic Disorders

Disturbances in the metabolism of this compound and its parent sugar, D-ribose, are implicated in certain metabolic disorders.

Ribose 5-Phosphate Isomerase Deficiency: This is an extremely rare autosomal recessive disorder caused by mutations in the RPIA gene, which encodes the enzyme ribose 5-phosphate isomerase. wikipedia.orgorpha.net This enzyme catalyzes the reversible conversion of ribulose-5-phosphate to R5P. nih.govwiley.com A deficiency in this enzyme leads to an accumulation of ribitol (B610474) and D-arabitol in the brain and body fluids. orpha.netmetabolicsupportuk.org The clinical presentation includes progressive leukoencephalopathy, psychomotor delay, epilepsy, and neurological regression. orpha.netrarediseases.org While the exact molecular pathology is not fully understood, it is hypothesized that the deficiency may lead to a shortage of R5P for nucleotide synthesis or that the accumulation of polyols is toxic. wikipedia.org

D-Ribose Metabolic Disturbances in Type 2 Diabetes Mellitus: Recent research has pointed to a potential link between abnormal D-ribose metabolism and type 2 diabetes mellitus (T2DM). nih.govnih.gov Studies have reported significantly higher levels of D-ribose in the urine of individuals with T2DM compared to healthy individuals. core.ac.ukresearchgate.net Elevated D-ribose levels can lead to increased protein glycation, forming advanced glycation end products (AGEs) at a faster rate than glucose. core.ac.ukspandidos-publications.com This "ribosylation" of proteins, including hemoglobin and insulin, can contribute to the chronic complications associated with diabetes, such as diabetic encephalopathy and nephropathy. researchgate.netspandidos-publications.com Therefore, dysfunction in D-ribose metabolism may be a contributing factor to the pathology of T2DM and its complications. core.ac.uk

Table 2: this compound in Metabolic Disorders

| Disorder | Metabolic Impact | Clinical Manifestations |

| Ribose 5-Phosphate Isomerase Deficiency | Impaired conversion of ribulose-5-phosphate to R5P; accumulation of ribitol and D-arabitol. wikipedia.orgmetabolicsupportuk.org | Progressive leukoencephalopathy, epilepsy, psychomotor delay. orpha.netrarediseases.org |

| Type 2 Diabetes Mellitus | Elevated levels of D-ribose, leading to increased protein ribosylation and AGE formation. core.ac.ukresearchgate.net | Potential contribution to diabetic complications like encephalopathy and nephropathy. researchgate.netspandidos-publications.com |

Research on this compound in Cancer Metabolism

The metabolic landscape of cancer cells is significantly altered to support their rapid proliferation and survival. The pentose phosphate pathway, and by extension this compound, plays a central role in this metabolic reprogramming.

Cancer cells have an increased demand for both NADPH and nucleotides. biomolther.org R5P is essential for the de novo synthesis of ribonucleotides needed for DNA replication and transcription. nih.gov Consequently, the PPP is often upregulated in various cancers to meet this high demand. wikipedia.orgmdpi.com Overexpression of enzymes in the PPP, such as transketolase and transaldolase, has been observed in several types of cancer, including liver, gastric, and colorectal cancers, and is often associated with a poor prognosis. mdpi.com

The reliance of cancer cells on the PPP has made it an attractive target for anti-cancer therapies. biomolther.org For instance, inhibiting key enzymes in the pathway, such as glucose-6-phosphate dehydrogenase (G6PD), can disrupt the production of both NADPH and R5P, thereby hindering cancer cell growth and increasing their susceptibility to oxidative stress. mdpi.com

Interestingly, there is also research into the potential of related compounds as anti-cancer agents. For example, the enzyme deoxyribose-phosphate aldolase (DERA), which catalyzes the reversible cleavage of 2-deoxy-D-ribose 5-phosphate, has been utilized in the synthesis of complex anti-tumor agents. nih.govmdpi.com This highlights the broader interest in the enzymes and metabolites of the pentose phosphate pathway as potential targets and tools in oncology.

Q & A

Q. Key Enzymes :

How do structural differences between cyclic and acyclic forms of D-ribose 5-phosphate influence metabolic flux?

Advanced Question

The equilibrium between cyclic (R5P) and acyclic (this compound) forms impacts substrate availability for downstream pathways. For example, the open-chain form is more reactive in non-enzymatic glycation reactions, which can complicate in vivo detection. Methodologically, nuclear magnetic resonance (NMR) with isotopic labeling (e.g., ¹³C) can track real-time interconversion, while X-ray crystallography resolves enzyme-substrate binding dynamics (e.g., RPI catalytic sites) .

Q. Analytical Techniques Comparison :

| Technique | Application | Limitations |

|---|---|---|

| NMR | Tracks equilibrium dynamics | Low sensitivity for trace metabolites |

| MS (Mass Spectrometry) | Quantifies isotopic labeling | Requires derivatization for phosphorylated sugars |

| Crystallography | Resolves enzyme-substrate interactions | Static snapshots, no real-time data |

How can researchers design experiments to resolve contradictions in reported catalytic efficiencies of ribose-5-phosphate isomerase (RPI)?

Advanced Question

Discrepancies in RPI kinetics (e.g., Km values) may arise from assay conditions (pH, temperature) or isoforms (e.g., RPIA vs. RPIB). To address this:

Standardize Assays : Use purified isoforms under controlled buffer conditions (e.g., 25°C, pH 7.4).

Structural Analysis : Compare active-site residues via site-directed mutagenesis and crystallography .

Metabolite Profiling : Couple enzyme assays with LC-MS to monitor substrate depletion/product formation .

Q. Example Data :

| RPI Isoform | Km (µM) | Vmax (µmol/min/mg) | Conditions |

|---|---|---|---|

| RPIA (Human) | 120 ± 15 | 8.2 ± 0.6 | pH 7.4, 37°C |

| RPIB (E. coli) | 85 ± 10 | 12.4 ± 1.1 | pH 7.0, 25°C |

What methodological challenges arise in detecting this compound in biological samples, and how can they be mitigated?

Advanced Question

The labile nature of phosphorylated aldehydes complicates detection. Strategies include:

- Rapid Quenching : Use liquid nitrogen or acidic methanol to arrest metabolic activity .

- Derivatization : Employ hydrazine reagents to stabilize the aldehyde group before LC-MS analysis .

- Enzymatic Trapping : Add excess RPI to shift equilibrium toward R5P for easier quantification .

How does this compound contribute to nucleotide biosynthesis beyond its role as a precursor?

Advanced Question

Beyond providing R5P for purine/pyrimidine synthesis, the acyclic form participates in:

Q. Pathway Integration :

PPP → R5P ↔ this compound → PRPP → Nucleotides

↓

Glycation by-products (e.g., AGEs)

What experimental approaches can elucidate the regulatory interplay between this compound and glycolysis?

Advanced Question

Isotopic Tracing : Use [U-¹³C]-glucose to track carbon flux into PPP vs. glycolysis via GC-MS .

Knockdown Models : Silence RPI in cell lines to force accumulation of this compound and assess glycolytic inhibition.

Computational Modeling : Build kinetic models (e.g., COPASI) to simulate PPP-glycolysis crosstalk under varying ATP/NADPH demands .

How can conflicting data on the role of this compound in bacterial lipopolysaccharide (LPS) biosynthesis be resolved?

Advanced Question

Some studies suggest D-arabinose 5-phosphate (a stereoisomer) is the direct LPS precursor, while others implicate this compound. To clarify:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.